H-DL-Ala-DL-His-DL-Trp(2-Me)-DL-Ala-DL-Trp-DL-Phe-DL-Lys-NH2
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Overview
Description
Alexamorelin is a synthetic heptapeptide that acts as a potent growth hormone secretagogue. It is known for its ability to stimulate the release of growth hormone by acting as an agonist at the ghrelin/growth hormone secretagogue receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alexamorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Alexamorelin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Alexamorelin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Reduced peptide forms.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Alexamorelin has been extensively studied for its applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in growth hormone regulation and endocrine functions.
Medicine: Potential therapeutic applications in growth hormone deficiencies and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and research tools
Mechanism of Action
Alexamorelin exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor, which is primarily located in the pituitary gland. Upon binding, it stimulates the release of growth hormone by activating intracellular signaling pathways, including the cyclic adenosine monophosphate pathway. This leads to an increase in the secretion of growth hormone, which has various physiological effects, including growth promotion and metabolic regulation .
Comparison with Similar Compounds
Alexamorelin is similar to other growth hormone secretagogues such as hexarelin and pralmorelin. it is unique in its specific amino acid sequence and its ability to induce a more pronounced release of growth hormone compared to other compounds. Similar compounds include:
Hexarelin: Another synthetic growth hormone secretagogue with a different amino acid sequence.
Pralmorelin: A growth hormone-releasing peptide with similar effects but different pharmacokinetic properties
Alexamorelin’s unique sequence and potent activity make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[2-[[2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNKVLENCIGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N13O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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